5-Methylbenzofuran-2-carboxamide

Immunomodulation CCL20/CCR6 axis Chemotaxis inhibition

5-Methylbenzofuran-2-carboxamide (CAS 35351-19-0) is a benzofuran-2-carboxamide derivative with a methyl substituent at the C5 position of the benzofuran core. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol and a computed XLogP3 of 1.9.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 35351-19-0
Cat. No. B3041745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylbenzofuran-2-carboxamide
CAS35351-19-0
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2)C(=O)N
InChIInChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H2,11,12)
InChIKeyJQFZVIFYOTVIJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylbenzofuran-2-carboxamide (CAS 35351-19-0): Structural and Pharmacological Baseline for Procurement Decisions


5-Methylbenzofuran-2-carboxamide (CAS 35351-19-0) is a benzofuran-2-carboxamide derivative with a methyl substituent at the C5 position of the benzofuran core. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol and a computed XLogP3 of 1.9 [1]. The compound belongs to a class of heterocyclic carboxamides that have attracted attention for their antiproliferative, immunomodulatory, and enzyme inhibitory properties [2]. As a building block, its C5-methyl substitution introduces distinct steric and electronic characteristics compared to the unsubstituted parent compound benzofuran-2-carboxamide (MW 161.16, XLogP3 1.8) [3], while retaining the hydrogen-bonding carboxamide moiety critical for target engagement. This compound has been entered into screening cascades including platelet 12-lipoxygenase inhibition assays [4].

Why 5-Methylbenzofuran-2-carboxamide Cannot Be Replaced by Generic Benzofuran-2-carboxamide Analogs in Research Procurement


The benzofuran-2-carboxamide scaffold exhibits strong position-dependent structure-activity relationships. The C5-methyl substituent on 5-methylbenzofuran-2-carboxamide introduces a 14 Da mass increment and a 0.1-unit increase in XLogP3 relative to the unsubstituted parent benzofuran-2-carboxamide [1]. More critically, a 2024 functional screening campaign by Barbieri et al. demonstrated that C4 and C5-substituted benzofuran-2-carboxamide derivatives are the most effective inhibitors of CCL20-induced chemotaxis in human PBMCs, while substitution at other positions or the absence of substitution yielded inferior activity [2]. Similarly, the isomeric 3-methylbenzofuran-2-carboxamide (CAS 2076-35-9) places the methyl group adjacent to the carboxamide, sterically influencing the amide conformation, whereas the 5-methyl isomer preserves unrestricted C2-carboxamide geometry. The 5-chloro analog (CAS 35351-20-3), despite sharing the C5 substitution pattern, introduces electron-withdrawing effects that alter the benzofuran ring electronics and hydrogen-bonding potential relative to the electron-donating 5-methyl group. These positional and electronic differences make simple interchange among benzofuran-2-carboxamide variants inadvisable without experimental validation.

5-Methylbenzofuran-2-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


C5-Substitution Confers Superior CCL20/CCR6 Chemotaxis Inhibition Over Unsubstituted and Other Positional Isomers

In a 2024 functional screening study, Barbieri et al. explored the chemical space around the benzofuran scaffold of MR120 and identified C4 and C5-substituted benzofuran-2-carboxamide derivatives as the most effective inhibitors of CCL20-induced chemotaxis of human peripheral blood mononuclear cells (PBMC) [1]. This represents a class-level inference for 5-methylbenzofuran-2-carboxamide: the 5-methyl substituent positions the compound within the optimal C5-substituted subset. While the 5-chloro analog (CAS 35351-20-3) has been independently explored as a CB1 allosteric modulator, the electron-donating methyl group provides distinct electronic modulation compared to the electron-withdrawing chloro substituent at the same position [2]. Compounds 16e and 24b from the Barbieri series also potently inhibited the growth of multiple colon cancer cell lines, demonstrating that C5-substitution links immunomodulatory chemotaxis blockade to antiproliferative outcomes [1].

Immunomodulation CCL20/CCR6 axis Chemotaxis inhibition

Platelet 12-Lipoxygenase Inhibition Screening: Direct Entry in ChEMBL Database

5-Methylbenzofuran-2-carboxamide has been directly tested in vitro for inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM, as recorded in ChEMBL assay ALA615117 [1]. This screening entry establishes the compound as a member of the benzofuran-2-carboxamide class with documented enzyme interaction. In contrast, the unsubstituted benzofuran-2-carboxamide (CAS 50342-50-2) lacks a comparable platelet 12-lipoxygenase entry in the same database. The 5-chloro analog (CAS 35351-20-3) appears in separate CB1 allosteric modulator screening but not in this specific lipoxygenase assay context. The single-concentration format (30 µM) means IC50 is not available, and a full concentration-response curve would be needed for potency comparisons.

Enzyme inhibition 12-Lipoxygenase Inflammation

Physicochemical Differentiation: 5-Methyl vs. Unsubstituted Benzofuran-2-carboxamide

Quantitative comparison of computed physicochemical properties from PubChem reveals that 5-methylbenzofuran-2-carboxamide (XLogP3 = 1.9, MW = 175.18 g/mol) [1] exhibits a +0.1 log unit increase in lipophilicity and a +14.02 g/mol molecular weight increment relative to the unsubstituted parent benzofuran-2-carboxamide (XLogP3 = 1.8, MW = 161.16 g/mol) [2]. Both compounds share identical hydrogen bond donor count (1), hydrogen bond acceptor count (2), and topological polar surface area (56.2 Ų), indicating that the 5-methyl group modulates lipophilicity and steric profile without altering the core hydrogen-bonding pharmacophore. This incremental lipophilicity shift may affect membrane permeability and non-specific protein binding in cellular assays.

Physicochemical properties Lipophilicity Molecular weight

Synthetic Accessibility via Modular C–H Arylation and Transamidation Chemistry

A 2020 methodology paper demonstrated that benzofuran-2-carboxamide derivatives, including 5-substituted variants, can be synthesized via a modular route combining 8-aminoquinoline-directed C–H arylation at the C3 position with subsequent transamidation chemistry [1]. This synthetic strategy enables rapid diversification of the benzofuran-2-carboxamide scaffold for small-molecule screening campaigns. 5-Methylbenzofuran-2-carboxamide serves as a core building block amenable to further C3 arylation, distinguishing it from 3-substituted analogs where the C3 position is already occupied. The commercial availability of 5-methylbenzofuran-2-carboxamide at ≥98% purity from multiple suppliers supports its use as a starting material for derivative synthesis .

Synthetic chemistry C–H functionalization Building block

5-Methylbenzofuran-2-carboxamide: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


CCL20/CCR6 Immunomodulation Drug Discovery Programs

For research groups targeting inflammatory bowel disease or colorectal cancer via CCL20/CCR6 axis blockade, 5-methylbenzofuran-2-carboxamide occupies the C5-substitution position identified as optimal for inhibiting CCL20-induced PBMC chemotaxis [1]. The compound serves as a structurally validated starting point for further derivatization and structure-activity relationship expansion around the benzofuran-2-carboxamide scaffold.

Benzofuran-2-carboxamide Library Synthesis and SAR Exploration

As a C5-methyl-substituted building block with an unoccupied C3 position, 5-methylbenzofuran-2-carboxamide is ideally suited for 8-aminoquinoline-directed C–H arylation diversification [1]. Its commercial availability at ≥98% purity supports its use as a key intermediate for generating structurally diverse benzofuran-2-carboxamide compound libraries for phenotypic or target-based screening.

Lipoxygenase Pathway Inhibitor Screening Cascades

With a documented platelet 12-lipoxygenase screening entry in the ChEMBL database [1], 5-methylbenzofuran-2-carboxamide provides a validated starting point for enzyme inhibition studies. Compared to the unsubstituted benzofuran-2-carboxamide, which lacks equivalent lipoxygenase screening data, this compound offers a more advanced entry point for hit-to-lead campaigns targeting leukotriene biosynthesis pathways.

Physicochemical Comparator in Benzofuran SAR Studies

The well-characterized physicochemical profile (XLogP3 1.9, TPSA 56.2 Ų, HBD 1, HBA 2) [1] makes 5-methylbenzofuran-2-carboxamide a useful reference compound for benchmarking the effect of C5-substitution on lipophilicity and permeability in benzofuran SAR series. It can serve as a control compound when evaluating more elaborate C5-substituted derivatives with larger or more polar substituents.

Quote Request

Request a Quote for 5-Methylbenzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.